N-[2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of N1-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy and nitro groups. The next step involves the formation of the pyrrolidinyl group, which is then attached to the benzenesulfonamide moiety. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N~1~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy group can be substituted with other groups to modify the compound’s properties.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~1~-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:
- N~1~-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
- N~1~-[2-(3-ETHOXY-4-AMINO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
These compounds share similar structures but differ in the substituents attached to the pyrazole ring. The differences in their chemical properties and biological activities highlight the uniqueness of N1-[2-(3-ETHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE.
Properties
Molecular Formula |
C17H21N5O6S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[2-(3-ethoxy-4-nitropyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H21N5O6S/c1-2-28-17-15(22(24)25)12-20(19-17)11-9-18-29(26,27)14-7-5-13(6-8-14)21-10-3-4-16(21)23/h5-8,12,18H,2-4,9-11H2,1H3 |
InChI Key |
XWLLMINNGOOASX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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